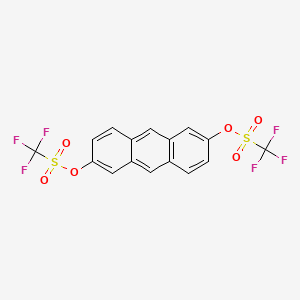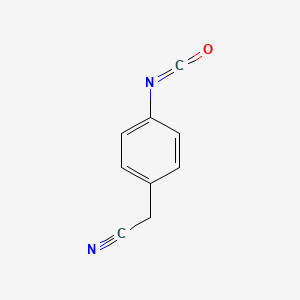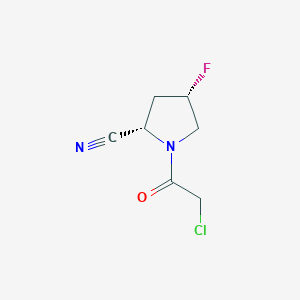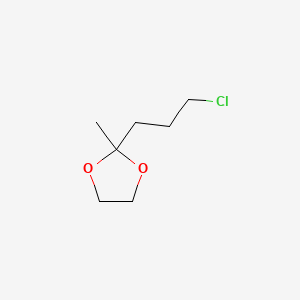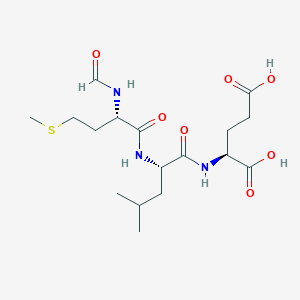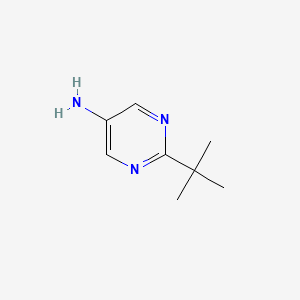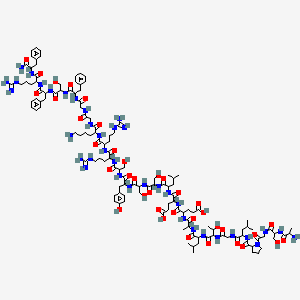
Polyoxyethylene isodecyl ether
Descripción general
Descripción
Polyoxyethylene isodecyl ether, commonly referred to as C10En in the literature, is a nonionic surfactant that consists of a hydrophobic alkyl chain and a hydrophilic polyoxyethylene chain. The aggregation behavior of these surfactants in various solvents has been a subject of interest due to their amphiphilic nature, which allows them to form micelles and other aggregate structures in solution .
Synthesis Analysis
The synthesis of polyoxyethylene-based surfactants can involve multiple stages. For instance, a high molecular weight arborescent polyoxyethylene with a hydroxyl-containing shell was synthesized through a three-stage process, starting with the synthesis of a triblock copolymer of ethylene oxide and 2,3-epoxypropanol-1. This was followed by the initiation of polymerization of ethylene oxide and the addition of protected glycidol. After deprotection, the short polyglycidol blocks served as branching units for subsequent generations, leading to branched polyoxyethylene macromolecules .
Molecular Structure Analysis
The molecular structure of polyoxyethylene surfactants is characterized by the presence of ethylene oxide units in the hydrophilic segment. The branched structure of high molar mass polyoxyethylene was confirmed using size exclusion chromatography and NMR spectroscopy, indicating the presence of reactive hydroxyl groups in the outer shell .
Chemical Reactions Analysis
The chemical behavior of this compound in the presence of water is particularly interesting. The addition of water to these surfactants can lead to the formation of intermolecular hydrogen bonds, which significantly enhances the aggregation of the surfactant molecules. This is evidenced by the sharp peak in apparent molar heat capacities observed when water is added to C10E3, indicating a pseudo-phase transition from macroemulsion to microemulsion or swollen micellar solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound surfactants have been extensively studied. The apparent molar volumes and heat capacities of C10En in heptane solution indicate that these surfactants form aggregates gradually with increasing molality, without a sharp critical micelle concentration (CMC). The amphiphiles with longer ethylene oxide chains (n > 4) show intramolecular association even in extremely dilute solutions . The relative apparent molar enthalpies of dilution of C10En in cyclohexane and heptane further support the gradual aggregation behavior, influenced by van der Waals forces and the potential for hydrogen bonding .
The adsorption and aggregation properties of polyoxyethylene alkyl ethers have been characterized through various techniques, including surface tension measurements, dynamic light scattering, and small-angle X-ray scattering. These studies have shown that the introduction of a polyoxypropylene chain to the polyoxyethylene terminal group can lower the cloud points and influence the formation of higher-order aggregate structures, such as hexagonal liquid crystals .
Aplicaciones Científicas De Investigación
Surfactant Properties and Applications
- Multiresponsive Surfactant Properties : Polyoxyethylene alkyl ether carboxylic acids, including polyoxyethylene isodecyl ether, have unique properties due to their combination of nonionic, temperature-responsive polyoxyethylene blocks with weakly ionic, pH-responsive carboxylic acid terminations. This dual nature finds broad applications across different sectors, including industrial and technical uses (Chiappisi, 2017).
Industrial and Technical Applications
- Use in Various Industries : The substance is notably significant in washing, textile, and leather industries. It is widely used as a leveling agent and color stripper in dyeing and printing, and as a component in liquid detergents (Bao-jun, 2012).
- Diverse Field Applications : Its application extends to fields like cosmetics, pesticides, papermaking, paint, metallurgy, plastics, leather, energy, building materials, and polymer materials industries, showcasing its versatility and wide-ranging utility (Hai-feng, 2011).
Cosmetic and Pharmaceutical Applications
- Cosmetic Formulation : Polyoxyethylene phytosterol and polyoxyethylene cholesterol surfactants, when combined with tetraethylene glycol monododecyl ether in water, form viscoelastic solutions with potential applications in cosmetic formulations (Sharma et al., 2010).
Material Science and Engineering
- Enhancement in Cementitious Composites : In cement mortar, the surfactant improves the dispersion of poly(vinyl alcohol) fibers, leading to enhanced flexural strength and toughness in fiber-reinforced cementitious composites (Shui-dong & Li, 2017).
- Epoxy Material Strengthening : Epoxy thermosetting materials containing polyoxyethylene units have been reinforced with graphene oxide nanoplatelets for improved thermal and mechanical properties (Omidi-Ghallemohamadi et al., 2019).
Environmental and Green Chemistry
- Corrosion Inhibition : Polyoxyethylene-based surfactants have shown effectiveness as corrosion inhibitors in various environments, indicating their potential in protective coatings and environmental preservation (Deyab, 2015).
Mecanismo De Acción
Target of Action
Polyoxyethylene isodecyl ether, also known as poly (oxy-1,2-ethanediyl), α-isodecyl-ω-hydroxy-, is a non-ionic surfactant . It is used in various applications within biochemistry, food production, cosmetics, and pharmaceutical purposes . The primary targets of this compound are the intercellular regions of the stratum corneum, where it increases fluidity and solubilizes lipid components .
Mode of Action
This compound interacts with its targets by penetrating into the intercellular regions of the stratum corneum. It increases the fluidity of these regions and solubilizes lipid components . This interaction results in changes in the structure and function of the cell membranes, facilitating various biological processes.
Biochemical Pathways
It is known that the compound plays a role in facilitating membrane fusion processes . It is also important for the organization and stability of lipid raft microdomains, cholesterol-rich membrane regions involved in cellular signaling .
Pharmacokinetics
It is known that the compound can enhance the percutaneous absorption of certain drugs, suggesting that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a surfactant. It disrupts the lipid bilayer of cell membranes, increasing their permeability. This can enhance the absorption of certain drugs and other substances . It is also known to be a severe skin and eye irritant .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a penetration enhancer can vary depending on the physicochemical properties of the substance it is combined with
Safety and Hazards
Direcciones Futuras
The future directions of Polyoxyethylene isodecyl ether are influenced by the market trends and research advancements . The market is expected to grow at a certain CAGR in the forecast period . The performances of this compound as penetration enhancer are being discussed according to the referenced literature .
Propiedades
IUPAC Name |
2-(8-methylnonoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-12(2)8-6-4-3-5-7-10-14-11-9-13/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTCFGRXHNJRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless liquid with a mild odor; [Clariant MSDS] | |
| Record name | Polyoxyethylene isodecyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16736 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
61827-42-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-isodecyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-isodecyl-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



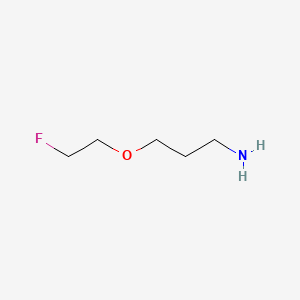
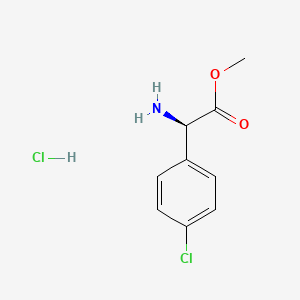
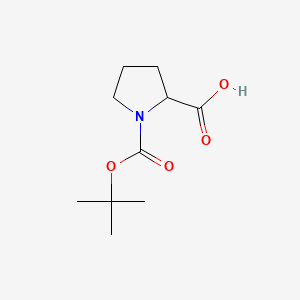
![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)
